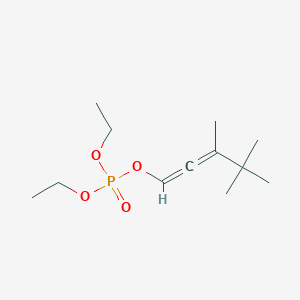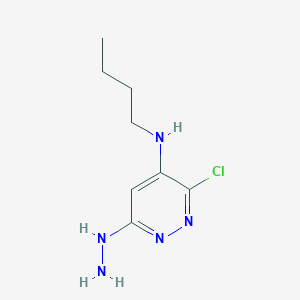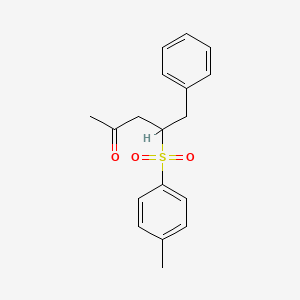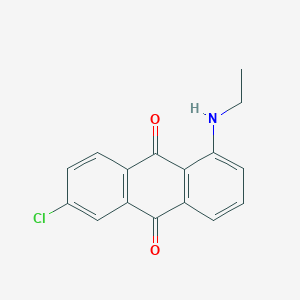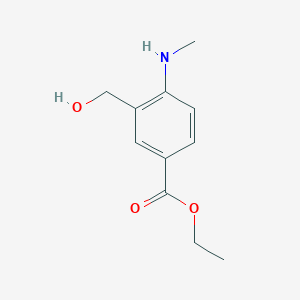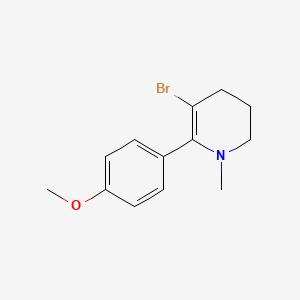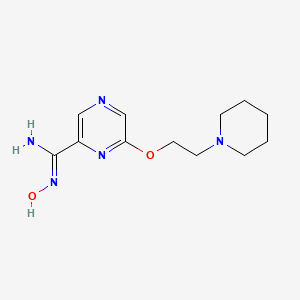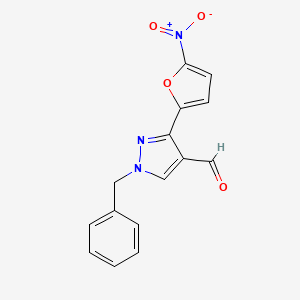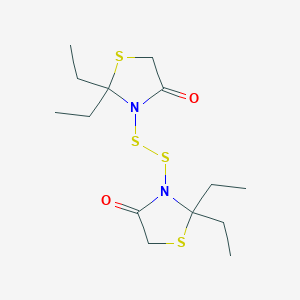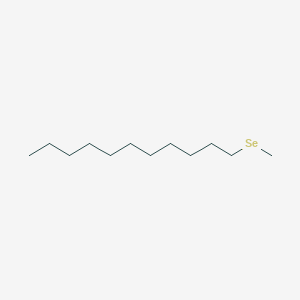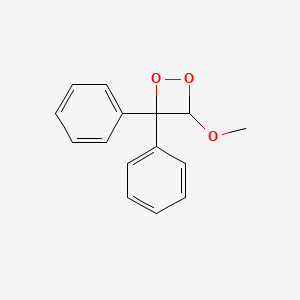
4-Methoxy-3,3-diphenyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3,3-diphenyl-1,2-dioxetane is a compound known for its chemiluminescent properties. It belongs to the class of dioxetanes, which are four-membered cyclic peroxides. These compounds are of significant interest due to their ability to emit light upon decomposition, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,3-diphenyl-1,2-dioxetane typically involves the reaction of a suitable precursor with singlet oxygen. One common method is the photooxygenation of 4-methoxy-3,3-diphenylbutadiene. This reaction is carried out under controlled conditions, often in the presence of a photosensitizer such as methylene blue, which facilitates the generation of singlet oxygen .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive oxygen species involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,3-diphenyl-1,2-dioxetane primarily undergoes decomposition reactions, which are often triggered by thermal or chemical means.
Common Reagents and Conditions
The decomposition of this compound can be induced by various reagents, including alkaline phosphatase and other enzymes that facilitate the breakdown of the dioxetane ring. The reaction conditions typically involve maintaining a specific pH and temperature to optimize the chemiluminescent response .
Major Products Formed
The major products formed from the decomposition of this compound include carbonyl compounds and methanol. The light emission observed during this process is due to the formation of excited-state intermediates that release energy in the form of photons .
Scientific Research Applications
4-Methoxy-3,3-diphenyl-1,2-dioxetane has a wide range of applications in scientific research:
Mechanism of Action
The chemiluminescent properties of 4-Methoxy-3,3-diphenyl-1,2-dioxetane are attributed to its ability to undergo a decomposition reaction that generates excited-state intermediates. These intermediates release energy in the form of light as they return to their ground state. The molecular targets involved in this process include the dioxetane ring, which is cleaved to form carbonyl compounds and emit photons .
Comparison with Similar Compounds
4-Methoxy-3,3-diphenyl-1,2-dioxetane is unique among dioxetanes due to its specific structural features and chemiluminescent properties. Similar compounds include:
3-(2’-Spiroadamantane)-4-methoxy-4-(3’'-phosphoryloxy)phenyl-1,2-dioxetane: Known for its use in ultrasensitive enzyme-linked immunoassays.
3-(2’-Spiroadamantane)-4-methoxy-4-(3’‘-beta-D’-galactopyranosyloxy)phenyl-1,2-dioxetane: Used in chemiluminescent assays for detecting beta-D-galactosidase.
These compounds share similar chemiluminescent properties but differ in their specific applications and structural modifications that enhance their stability and sensitivity .
Properties
CAS No. |
61039-99-4 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-methoxy-3,3-diphenyldioxetane |
InChI |
InChI=1S/C15H14O3/c1-16-14-15(18-17-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
AKXDUBPIPJUWID-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(OO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
